(2-Amino-5-methylphenyl)phosphonic acid

Catalog No.
S3314879
CAS No.
69675-98-5
M.F
C7H10NO3P
M. Wt
187.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Amino-5-methylphenyl)phosphonic acid

CAS Number

69675-98-5

Product Name

(2-Amino-5-methylphenyl)phosphonic acid

IUPAC Name

(2-amino-5-methylphenyl)phosphonic acid

Molecular Formula

C7H10NO3P

Molecular Weight

187.13 g/mol

InChI

InChI=1S/C7H10NO3P/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)

InChI Key

WFEPUKFABWDABK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N)P(=O)(O)O

Canonical SMILES

CC1=CC(=C(C=C1)N)P(=O)(O)O

(2-Amino-5-methylphenyl)phosphonic acid is an organophosphorus compound with the molecular formula C7H10NO3P and a molecular weight of approximately 187.13 g/mol. This compound features a phosphonic acid group, which is characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. The structure includes an amino group and a methyl-substituted phenyl ring, contributing to its unique chemical properties. It is classified as an α-amino phosphonic acid, a category known for its biological significance and potential pharmaceutical applications .

Enzyme Inhibition

Research suggests that (2-Amino-5-methylphenyl)phosphonic acid may act as an inhibitor for certain enzymes. Enzymes are biological molecules that accelerate chemical reactions in living organisms. Inhibiting specific enzymes can be a valuable strategy in developing new drugs and understanding biological processes. Studies have shown that this compound can inhibit enzymes like enoyl-ACP reductase (ENR) []. ENR is a crucial enzyme involved in the biosynthesis of fatty acids in some bacteria and fungi. Inhibiting ENR can potentially have antimicrobial effects, making this compound a potential candidate for the development of new antibiotics [].

Material Science

Due to its specific chemical structure, (2-Amino-5-methylphenyl)phosphonic acid has been investigated for its potential applications in material science. Research suggests it can be used as a ligand in the development of coordination polymers []. Coordination polymers are a class of materials with various potential applications, including catalysis, gas storage, and drug delivery [].

Other Potential Applications

Limited research also suggests that (2-Amino-5-methylphenyl)phosphonic acid might have applications in other areas, such as:

  • Bone regeneration: Studies indicate the compound may play a role in promoting bone cell growth and differentiation [].
  • Antioxidant activity: Some research suggests the compound might possess antioxidant properties [].
Typical of phosphonic acids. Notably, it can undergo hydrolysis, forming phosphonic acid derivatives. Additionally, it can act as a nucleophile in substitution reactions due to the presence of the amino group. Its reactivity allows it to serve as a precursor for synthesizing more complex molecules or for modifying existing compounds in organic synthesis .

This compound exhibits significant biological activity, particularly as an enzyme inhibitor. Research indicates that α-amino phosphonic acids can inhibit enzymes involved in metabolic pathways, making them valuable in medicinal chemistry. For instance, (2-Amino-5-methylphenyl)phosphonic acid has been studied for its potential role in inhibiting certain proteases, which could be beneficial in treating diseases where these enzymes play a critical role .

The synthesis of (2-Amino-5-methylphenyl)phosphonic acid typically involves the reaction of appropriate starting materials such as amines and phosphonyl chlorides or phosphonic anhydrides. A common method includes:

  • Starting Materials: 2-Amino-5-methylphenol and phosphonyl chloride.
  • Reaction Conditions: The reaction is usually carried out under controlled temperatures in an inert atmosphere to prevent oxidation.
  • Isolation: After completion, the product is purified through recrystallization or chromatography to obtain the desired purity .

(2-Amino-5-methylphenyl)phosphonic acid has several applications, particularly in:

  • Pharmaceuticals: Due to its enzyme-inhibiting properties, it is explored for potential therapeutic uses.
  • Agriculture: It may be utilized in developing herbicides or plant growth regulators.
  • Chemical Synthesis: This compound serves as an intermediate in synthesizing other phosphorus-containing compounds .

Studies on the interactions of (2-Amino-5-methylphenyl)phosphonic acid with biological systems indicate that it can bind to specific enzymes, altering their activity. Research has shown that this compound can modulate enzyme kinetics, which is crucial for understanding its potential therapeutic effects. Interaction studies often involve kinetic assays and binding affinity measurements to elucidate these mechanisms .

Several compounds share structural similarities with (2-Amino-5-methylphenyl)phosphonic acid, including:

Compound NameStructural FeaturesUnique Aspects
2-Aminophenylphosphonic acidAmino group on phenyl ringPrimarily used as a herbicide
3-Aminophenylphosphonic acidAmino group at different positionExhibits different enzyme inhibition profiles
(1-Amino-2-propenyl)phosphonic acidA propenyl group instead of methylKnown for its anti-tumor properties

The uniqueness of (2-Amino-5-methylphenyl)phosphonic acid lies in its specific methyl substitution on the phenyl ring and its dual functional groups (amino and phosphonic), which influence its biological activity and chemical reactivity differently than other similar compounds .

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69675-98-5

Wikipedia

(2-amino-5-methylphenyl)phosphonic acid

Dates

Modify: 2023-08-19

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